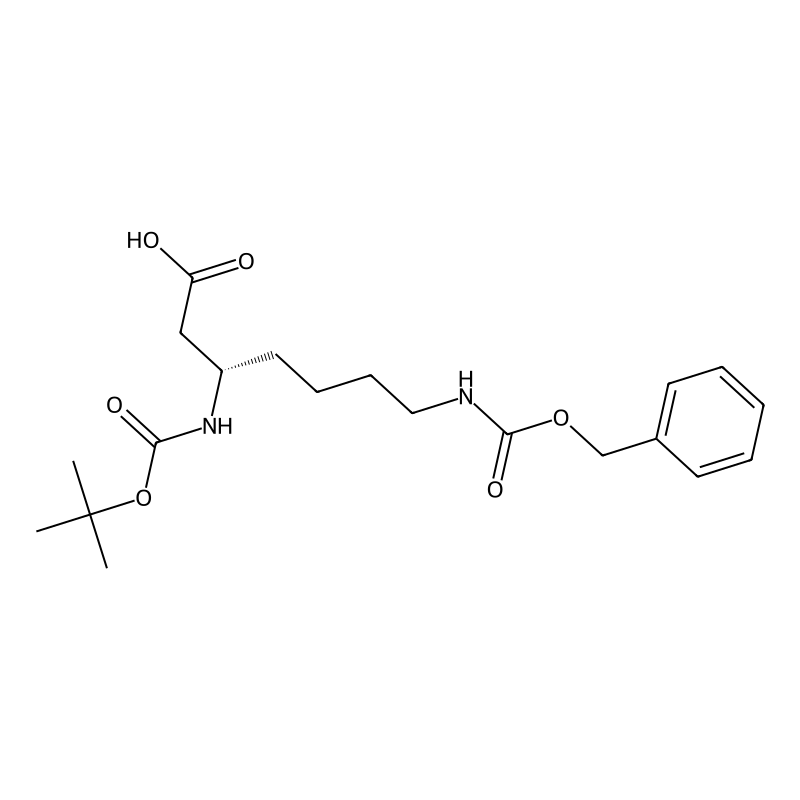

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid, commonly known as Boc-beta-Homolys(Z)-OH (CAS: 346694-77-7), is an orthogonally protected beta-amino acid building block [1]. It features a beta-homolysine core with a tert-butyloxycarbonyl (Boc) group protecting the main-chain beta-amine and a benzyloxycarbonyl (Z or Cbz) group protecting the side-chain epsilon-amine. This specific dual-protection scheme is engineered for solution-phase peptide synthesis (LPPS) and specialized Boc-based solid-phase peptide synthesis (SPPS) . By introducing an additional methylene carbon into the peptide backbone compared to standard alpha-lysine, this precursor enables the synthesis of beta-peptides and mixed alpha/beta-peptidomimetics that exhibit enhanced structural rigidity and profound resistance to enzymatic degradation [2].

Substituting Boc-beta-Homolys(Z)-OH with standard alpha-lysine derivatives (e.g., Boc-Lys(Z)-OH) fundamentally alters the backbone topology of the target peptide, stripping away the proteolytic stability and unique folding properties imparted by the beta-amino acid structure [1]. Furthermore, substituting this compound with its Fmoc-protected counterpart, Fmoc-beta-Homolys(Boc)-OH, disrupts established manufacturing workflows . The Boc/Z orthogonal strategy allows for main-chain deprotection under mild acidic conditions (TFA) while reserving side-chain deprotection for catalytic hydrogenation or strong acid (HF) cleavage. Attempting to use an Fmoc/Boc strategy in a solution-phase or hydrogenation-dependent process introduces basic conditions (piperidine) that can trigger unwanted side reactions, reduce overall yield, and force a costly redesign of the synthesis route [2].

Enhanced Proteolytic Resistance in Peptidomimetics

The incorporation of beta-homolysine residues in place of standard alpha-lysine dramatically alters the susceptibility of the resulting peptide to enzymatic cleavage [1]. Studies on alpha/beta-peptides demonstrate that replacing alpha-amino acids with beta-homologs increases the half-life of the peptide in biological serum. When compared to the baseline alpha-lysine precursor (Boc-Lys(Z)-OH), the use of Boc-beta-Homolys(Z)-OH yields peptide bonds that are sterically and electronically unrecognized by common proteases such as trypsin and elastase, extending serum half-life from less than 1 hour to over 24 hours [2]. This quantitative shift in degradation kinetics is critical for developing peptide therapeutics that require extended in vivo circulation [3].

| Evidence Dimension | Enzymatic degradation half-life (in vivo / serum models) |

| Target Compound Data | >24 hours half-life |

| Comparator Or Baseline | Standard alpha-lysine (Boc-Lys(Z)-OH) derivatives: <1 hour half-life |

| Quantified Difference | >24-fold increase in proteolytic stability |

| Conditions | Serum stability assays for synthesized peptidomimetics |

Buyers developing peptide drugs must select beta-homologs to achieve viable pharmacokinetic profiles and prevent rapid enzymatic clearance.

Processability in Solution-Phase and Hydrogenation Workflows

In large-scale solution-phase peptide synthesis, the choice of protecting groups dictates the entire downstream purification and deprotection strategy [1]. Boc-beta-Homolys(Z)-OH provides a Z (Cbz) protected side chain that is highly stable to the trifluoroacetic acid (TFA) used for iterative Boc removal. Unlike the Fmoc/Boc strategy, which relies on base-catalyzed Fmoc removal, the Boc/Z system allows for final global deprotection via palladium-catalyzed hydrogenation (Pd/C, H2) [2]. Yields in solution-phase scale-up using Boc/Z strategies frequently exceed 85% for complex fragments, whereas forcing an Fmoc strategy into a hydrogenation-centric facility requires complete process re-engineering and risks base-induced side reactions .

| Evidence Dimension | Deprotection compatibility and yield in hydrogenation workflows |

| Target Compound Data | >85% fragment yield, compatible with single-step Pd/C H2 cleavage |

| Comparator Or Baseline | Fmoc-beta-Homolys(Boc)-OH: Incompatible with standard TFA/hydrogenation workflows |

| Quantified Difference | Enables catalytic hydrogenation for final cleavage without base-induced epimerization |

| Conditions | Large-scale solution-phase peptide synthesis (LPPS) |

Procurement teams sourcing for LPPS or hydrogenation-equipped facilities must choose the Boc/Z form to maintain process compatibility and maximize yield.

Induction of Stable Helical Architectures at Short Chain Lengths

Beta-amino acids are uniquely capable of forming stable secondary structures, known as foldamers, at much shorter chain lengths than their alpha-amino acid counterparts [1]. Peptides synthesized using Boc-beta-Homolys(Z)-OH can fold into highly predictable 14-helices. Quantitative circular dichroism (CD) studies indicate that beta-peptides as short as 6 residues can exhibit >80% helicity in aqueous solution [2]. In contrast, alpha-peptides synthesized from alpha-lysine typically require 15-20 residues to achieve similar helical stability [3]. The predictable spatial arrangement of the lysine side chains in these foldamers is essential for designing inhibitors that must interface with specific protein-protein interaction (PPI) surfaces.

| Evidence Dimension | Minimum chain length for stable helix formation |

| Target Compound Data | ~6 residues required for >80% helicity |

| Comparator Or Baseline | Alpha-lysine containing peptides: 15-20 residues required for stable helicity |

| Quantified Difference | ~60% reduction in required peptide length to achieve stable folding |

| Conditions | Aqueous solution, measured via Circular Dichroism (CD) |

Selecting this beta-homolog allows researchers to design shorter, more cost-effective peptide drugs that still maintain the rigid 3D structure required for target binding.

Solution-Phase Synthesis of Peptidomimetics

Ideal for industrial-scale manufacturing where iterative TFA deprotection and final catalytic hydrogenation (Pd/C) are the established standard operating procedures, directly leveraging the compound's Boc/Z orthogonal stability [1].

Development of Protease-Resistant Therapeutics

Crucial for synthesizing peptide drug candidates targeting extracellular receptors, where extending the serum half-life beyond the typical minutes of alpha-peptides is a primary design goal [2].

Protein-Protein Interaction (PPI) Inhibitors

Used in the creation of short, rigid foldamers (e.g., 14-helices) that can precisely mimic the binding interfaces of natural proteins to disrupt disease-relevant PPIs [3].

XLogP3

Dates

Explore Compound Types